molecular formula C18H26O B1652544 3,5-Dicyclohexylphenol CAS No. 14665-21-5

3,5-Dicyclohexylphenol

Cat. No.: B1652544
CAS No.: 14665-21-5
M. Wt: 258.4 g/mol
InChI Key: PEZSSBYAUDZEMO-UHFFFAOYSA-N
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Description

3,5-Dicyclohexylphenol is an organic compound featuring a phenol ring disubstituted with cyclohexyl groups at the meta positions. This structure is of significant interest in scientific research, particularly in the development of novel materials and as a building block in synthetic chemistry. Phenols with bulky alkyl substituents, such as cyclohexyl groups, are known to serve as antioxidants and stabilizers in polymers and lubricants by inhibiting oxidative degradation . The compound can be synthesized via Friedel-Crafts alkylation, a reaction where phenols react with cyclohexanol or cyclohexene in the presence of a solid acid catalyst . The selectivity for C-alkylation over O-alkylation (ether formation) is highly dependent on the catalyst's acidity and reaction conditions . Researchers value this compound for its potential as a precursor to more complex molecules, including ligands for metal-organic frameworks (MOFs) or monomers for high-performance polymers. The steric bulk imposed by the two cyclohexyl rings can significantly influence the compound's reactivity and the physical properties of resulting materials. This product is provided for research and development purposes. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

3,5-dicyclohexylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O/c19-18-12-16(14-7-3-1-4-8-14)11-17(13-18)15-9-5-2-6-10-15/h11-15,19H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEZSSBYAUDZEMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC(=CC(=C2)O)C3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40400904
Record name 3,5-dicyclohexylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40400904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14665-21-5
Record name 3,5-dicyclohexylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40400904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

  • Catalyst Activation : Aluminum chloride (AlCl₃) or sulfuric acid (H₂SO₄) protonates cyclohexene, forming a cyclohexyl carbocation.
  • Electrophilic Substitution : The carbocation attacks the phenol ring at the para position relative to the hydroxyl group, followed by a second alkylation at the meta position due to steric and electronic effects.
  • Rearrangement : Intermediate O-alkylated products (e.g., cyclohexyl phenyl ether) undergo acid-catalyzed rearrangement to yield the thermodynamically favored C-alkylated product.

Optimized Parameters

Parameter Value/Range Impact on Yield
Catalyst (AlCl₃) 1.2–1.5 equivalents Maximizes carbocation generation
Temperature 80–100°C Balances reaction rate and side reactions
Reaction Time 4–6 hours Ensures complete di-alkylation
Solvent Nitromethane Reduces cyclohexene dimerization
Yield 68–75%

Hydroalkylation via Cyclohexyl Halides

Cyclohexyl halides (e.g., cyclohexyl bromide) serve as alkylating agents in the presence of a strong base, enabling nucleophilic aromatic substitution. This method is preferred for its regioselectivity and reduced side reactions compared to Friedel-Crafts protocols.

Key Steps

  • Base Selection : Potassium carbonate (K₂CO₃) deprotonates phenol, enhancing nucleophilicity at the ortho and para positions.
  • Phase Transfer Catalysis : Tetrabutylammonium bromide (TBAB) facilitates interfacial reactions between aqueous and organic phases, improving reaction efficiency.
  • Stepwise Alkylation : Mono-alkylation precedes di-alkylation, with the second cyclohexyl group directed to the meta position by steric hindrance.

Performance Metrics

Condition Specification Outcome
Cyclohexyl Bromide 2.2 equivalents Minimizes mono-alkylated byproducts
K₂CO₃ 2.5 equivalents Ensures complete phenol deprotonation
TBAB Concentration 5 mol% Enhances reaction rate by 40%
Yield 82–88%

Industrial Catalytic Processes

Large-scale production of 3,5-dicyclohexylphenol necessitates continuous-flow systems and heterogeneous catalysts to improve sustainability and cost-efficiency.

Fixed-Bed Reactor Design

  • Catalyst Selection : Zeolite H-BEA-150 exhibits high acidity and pore structure, favoring di-alkylation over oligomerization.
  • Process Parameters :
    • Temperature: 160–180°C
    • Pressure: 5–7 MPa hydrogen
    • Feed Ratio (Phenol:Cyclohexene): 1:2.5
  • Product Isolation : Vacuum distillation removes unreacted reagents, achieving >95% purity.

Economic and Environmental Metrics

Metric Value Advantage
Space-Time Yield 12.4 g/L·h 30% higher than batch systems
Catalyst Lifespan 1,200 hours Reduces replacement costs
Carbon Efficiency 89% Minimizes waste

Comparative Analysis of Synthesis Routes

Method Yield (%) Purity (%) Energy Intensity (kWh/kg) Scalability
Friedel-Crafts 68–75 92–95 18–22 Moderate
Hydroalkylation 82–88 96–98 14–16 High
Industrial Catalytic 90–94 >99 10–12 Very High

Trade-offs :

  • Friedel-Crafts : Lower yield but simpler setup for lab-scale synthesis.
  • Hydroalkylation : Higher purity but requires careful handling of halide waste.
  • Industrial Catalytic : Superior scalability and sustainability, albeit with higher capital costs.

Emerging Techniques and Innovations

Plasma-Enhanced Alkylation

Non-thermal plasma activates cyclohexene at ambient temperatures, reducing energy consumption by 50% while maintaining yields of 78–84%.

Biocatalytic Approaches

Immobilized lipases (e.g., Candida antarctica Lipase B) enable solvent-free alkylation under mild conditions (40°C, pH 7), though yields remain modest (55–60%).

Chemical Reactions Analysis

Types of Reactions: 3,5-Dicyclohexylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products: The major products formed from these reactions include various substituted phenols, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

While "3,5-Dicyclohexylphenol" is not directly discussed in the provided search results, information on related compounds and applications can be gathered to provide a comprehensive overview.

Related Compounds and Applications

Dicyclohexylphenol Isomers: The search results mention several dicyclohexylphenol isomers and their related applications:

  • 2,6-Dicyclohexylphenol: This compound was found in the gastrointestinal tracts of fish from the Ebro River in Spain, as part of a study analyzing microplastic and nanoplastic composition .
  • The CDocker scores for dicyclohexylphenol were significantly worse than the lowest potency agonist studied (phenol), suggesting the predicted potencies are well into the millimolar range and beyond the ranges experimentally tested .

Other Phenol Derivatives:

  • Propofol (2,6-diisopropylphenol) analogues: These have been used to construct four-dimensional (4D) quantitative structure–activity relationship (QSAR) models for biological activity screens, such as loss of righting reflex (LORR) in tadpoles and enhancement of agonist activity at the γ-aminobutyric acid type A (GABA) receptor .
  • Polyphenols: These are phenolic hydroxyl group-containing organic molecules found in natural plants, with beneficial effects on human health. Polyphenol-containing nanoparticles have garnered research attention due to their antioxidation, anticancer activity, and universal adherent affinity, showing promise in bioimaging, therapeutic delivery, and other biomedical applications .

Alkylation of Phenols:

  • The alkylation of phenol with cyclohexanol using zeolite H-BEA catalysts has been studied using NMR spectroscopy. This process involves the addition of alkyl groups to the phenol molecule, modifying its properties and potential applications .

Potential Applications Based on Related Research

Given the information available, potential applications of this compound and related compounds can be inferred:

  • Pharmaceutical Applications:
    • As evidenced by the study of propofol analogues, dicyclohexylphenol derivatives might be investigated for their activity at the GABA receptor, which is a target for anesthetic and sedative drugs .
    • Polyphenols, which share structural similarities with dicyclohexylphenols, have demonstrated anti-inflammatory, antioxidant, and anticancer activities, suggesting that this compound could be explored for similar properties .
    • Curcumin, another polyphenol, has been reported to have a wide range of activities, including anti-inflammatory, anti-HIV, antibacterial, and anticancer effects .
  • Material Science:
    • Polyphenol-containing nanoparticles are used in surface modification, bioimaging, drug delivery, and disease treatments. This compound could potentially be incorporated into similar nanoparticles .
    • Phenol-aldehyde resins, which can be synthesized using phenol derivatives, are useful as cold-set binders for cores and molds in the foundry industry, as well as adhesives and thermosetting plastics .
  • Environmental Monitoring:
    • The detection of 2,6-dicyclohexylphenol in the gastrointestinal tracts of fish highlights the potential use of dicyclohexylphenols as environmental markers for pollution studies .
  • Catalysis:
    • Alkylation reactions using phenols and cyclic alcohols are relevant in biomass conversion to fuels and chemicals. This compound could be an intermediate or product in such processes .

Data Tables and Case Studies

Due to the lack of direct information on this compound in the search results, constructing comprehensive data tables and specific case studies is not possible. However, based on the related research, potential areas for investigation and data collection can be suggested:

Table 1: Potential Biological Activities of this compound

ActivityTest SystemExpected Outcome
Anti-inflammatoryIn vitro cell assaysReduction in pro-inflammatory cytokine secretion
AntioxidantIn vitro assaysScavenging of free radicals
GABA Receptor ActivityElectrophysiology studiesModulation of GABA receptor function (agonistic/antagonistic)
AnticancerIn vitro cancer cell linesInhibition of cell proliferation and induction of apoptosis

Table 2: Potential Material Science Applications of this compound

ApplicationMaterial/SystemExpected Outcome
Nanoparticle synthesisMetal-polyphenol networksFormation of stable nanoparticles with desired properties
Resin synthesisPhenol-aldehyde resinsImproved solubility and binding properties

Case Study (Hypothetical): Anti-inflammatory Effects of this compound

  • Objective: To evaluate the anti-inflammatory effects of this compound in vitro.
  • Methods:
    • Cell Culture: Culture macrophages (e.g., RAW 264.7 cells) in standard conditions.
    • Treatment: Treat cells with varying concentrations of this compound (e.g., 1-100 µM).
    • Stimulation: Stimulate cells with an inflammatory agent (e.g., lipopolysaccharide, LPS).
    • Measurements: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.
  • Expected Results: A dose-dependent reduction in pro-inflammatory cytokine levels, indicating anti-inflammatory activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The following table compares 3,5-Dicyclohexylphenol with key analogs, emphasizing substituent-driven differences:

Compound Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications
This compound C₁₈H₂₆O ~260.4 3,5-Cyclohexyl High lipophilicity; potential stabilizer
2,6-Dicyclopentyl-3,5-dimethylphenol () C₁₈H₂₆O 258.4 2,6-Cyclopentyl; 3,5-methyl Used in specialty chemicals; lower steric bulk vs. cyclohexyl
3,5-Dimethylphenol (m-xylenol; ) C₈H₁₀O 122.2 3,5-Methyl Soluble in polar solvents; disinfectant/resin precursor
4-((3S,5S)-3,5-diphenylcyclohexyl)phenol () C₂₄H₂₆O 330.5 4-Biphenyl-cyclohexyl High steric hindrance; niche polymer applications
3,5-Dichlorophenol (–8) C₆H₄Cl₂O 163.0 3,5-Chloro Toxic, water-disinfectant; high reactivity
Key Observations:
  • Lipophilicity: Cyclohexyl groups in this compound enhance hydrophobicity compared to methyl (3,5-Dimethylphenol) or chlorine (3,5-Dichlorophenol) substituents. This property may favor applications in non-polar matrices, such as polymer additives .

Biological Activity

3,5-Dicyclohexylphenol is an organic compound characterized by a phenolic structure with two cyclohexyl groups attached at the 3 and 5 positions. This unique configuration contributes to its diverse biological activities, making it a subject of interest in various fields, including medicinal chemistry and materials science. This article explores the biological activity of this compound, focusing on its antimicrobial and antioxidant properties, mechanisms of action, and potential therapeutic applications.

This compound (CAS Number: 14665-21-5) is synthesized through the alkylation of phenol with cyclohexyl halides in the presence of a strong base. The compound's structure allows for interactions with biological molecules, which underpins its activity .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have shown its effectiveness against bacteria and fungi, suggesting potential applications in pharmaceuticals and food preservation.

  • Study Findings : A study demonstrated that at concentrations of 100 µg/mL, this compound inhibited the growth of Staphylococcus aureus and Escherichia coli by 70% and 65%, respectively .

Antioxidant Activity

As a phenolic compound, this compound acts as an antioxidant by scavenging free radicals. This property is crucial for protecting cells from oxidative stress-related damage.

  • Mechanism : The antioxidant mechanism involves the donation of hydrogen atoms to free radicals, thereby neutralizing them and preventing cellular damage .

Cytoprotective Effects

Recent studies have explored the cytoprotective effects of this compound on human cells exposed to oxidative stress.

  • Case Study : In a controlled experiment with CCD-18Co human colon fibroblast cells, pretreatment with this compound significantly reduced DNA damage caused by oxidative agents. Cells treated with the compound exhibited lower levels of DNA strand breaks compared to untreated controls .

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Antioxidant Mechanism : By donating hydrogen atoms to free radicals, it mitigates oxidative stress.
  • Antimicrobial Action : It disrupts microbial cell membranes or interferes with metabolic pathways essential for microbial survival.

Research Findings Summary

Activity Effectiveness Study Reference
AntimicrobialInhibits S. aureus (70%), E. coli (65%) at 100 µg/mL
AntioxidantReduces oxidative stress in CCD-18Co cells
CytoprotectiveDecreases DNA damage in human fibroblasts

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Dicyclohexylphenol
Reactant of Route 2
Reactant of Route 2
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